molecular formula C14H10ClN5O B2818411 2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetonitrile CAS No. 955802-86-5

2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetonitrile

Cat. No.: B2818411
CAS No.: 955802-86-5
M. Wt: 299.72
InChI Key: SMCWQYYUXQFFPD-UHFFFAOYSA-N
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Description

2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetonitrile is a useful research compound. Its molecular formula is C14H10ClN5O and its molecular weight is 299.72. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocycles and Biological Activities

The synthesis of novel heterocyclic compounds incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety, closely related to the structure , has been reported. These compounds, including pyrazoles, pyridine, tetrazole, thiazoles, thiophenes, and chromene derivatives, have been evaluated for their antioxidant activities. Representative compounds demonstrated antioxidant activity comparable to that of ascorbic acid, highlighting their potential in medicinal chemistry (El‐Mekabaty, 2015).

Antimicrobial and Anticancer Agents

Research into pyrazole and pyrazolopyridine derivatives has shown that these compounds possess significant antimicrobial and anticancer activities. For instance, novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have been synthesized and evaluated for their in vitro antimicrobial and anticancer activities. Some of these compounds exhibited higher anticancer activity compared to doxorubicin, a reference drug, alongside good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).

Antifungal Activities

The synthesis of novel polyheterocyclic compounds containing fused 1,2,4-triazine moiety, derived from compounds with structural similarities, has been explored for antifungal activities. These studies demonstrate the potential of such heterocyclic compounds in developing new antifungal agents, highlighting the relevance of the chemical framework in pharmaceutical research (Ibrahim et al., 2008).

Corrosion Inhibition

In the field of material science, pyrazolopyridine derivatives, structurally related to the compound , have been synthesized and evaluated as potential corrosion inhibitors for mild steel in acidic environments. These studies indicate the versatility of such compounds beyond biological applications, showing their utility in protecting industrial materials (Dandia, Gupta, Singh, & Quraishi, 2013).

Properties

IUPAC Name

2-[1-(3-chlorophenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN5O/c1-9-12-8-17-20(11-4-2-3-10(15)7-11)13(12)14(21)19(18-9)6-5-16/h2-4,7-8H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMCWQYYUXQFFPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=C1C=NN2C3=CC(=CC=C3)Cl)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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